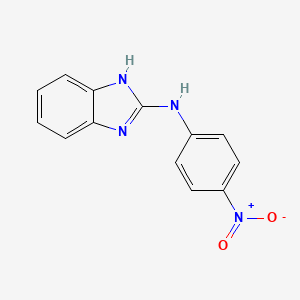

N-(4-nitrophenyl)-1H-benzimidazol-2-amine

Overview

Description

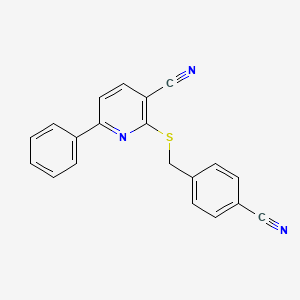

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name .

Synthesis Analysis

Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This could involve various chemical reactions, catalysts, and procedures .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions .Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its spectroscopic properties .Scientific Research Applications

Antihypertensive Activity

N-(4-nitrophenyl)-1H-benzimidazol-2-amine and its derivatives have been studied for their potential as antihypertensive agents. Sharma et al. (2010) synthesized benzimidazole derivatives and screened them for antihypertensive activity. They found that these compounds showed significant activity in controlling blood pressure (Sharma, Kohli, & Sharma, 2010).

Anticancer Properties

The compound and its metal complexes have been explored for their anticancer properties. Ghani and Mansour (2011) synthesized Pd(II) and Pt(II) complexes of the compound, assessing their structures and anticancer activity. Their findings indicate potential utility in cancer treatment (Ghani & Mansour, 2011).

Synthesis and Characterization

Chun-le Wu (2015) improved the synthetic process of a related compound, 2-mercapto-5-methoxy-1H-benzimidazole, which is an intermediate of Omeprazole. This showcases the chemical versatility and application in synthesis (Wu Chun-le, 2015).

Antibacterial Activity

Pham et al. (2022) designed and synthesized benzimidazole derivatives, including compounds related to this compound, and evaluated them for antibacterial properties. They found promising antibacterial compounds against various bacterial strains, highlighting the compound's potential in antimicrobial applications (Pham et al., 2022).

Charge Transfer Complexes

Shehab and Mansour (2013) synthesized charge transfer complexes of benzimidazole derivatives, including this compound. Their study provides insights into the physicochemical characteristics and potential applications in material sciences (Shehab & Mansour, 2013).

Mechanism of Action

Target of Action

Similar compounds such as n-substituted maleimides have been reported to affect enzymes containing reactive cysteinyl residues . These enzymes are crucial for the growth and survival of microorganisms, suggesting potential antimicrobial activity .

Mode of Action

It’s worth noting that similar compounds, such as 4-nitrophenyl n-acetyl-beta-d-glucosaminide, serve as artificial substrates for enzymes like n-acetyl-beta-d-hexosaminidase . This interaction could potentially lead to changes in the enzyme’s activity, affecting the metabolic processes within the cell.

Action Environment

For instance, the catalytic reduction of 4-nitrophenol, a related compound, has been shown to be influenced by the size and structure of the active nanoparticles .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(4-nitrophenyl)-1H-benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N4O2/c18-17(19)10-7-5-9(6-8-10)14-13-15-11-3-1-2-4-12(11)16-13/h1-8H,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZALJXVEIVZCFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenoxybenzenesulfonamide](/img/structure/B3015540.png)

![2-(4-fluorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B3015543.png)

![1-(2,5-dimethylphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3015544.png)

![N-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzenecarboxamide](/img/structure/B3015559.png)

![2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B3015561.png)